molecular formula C6H8F3NO B2655674 N-(But-3-enyl)-2,2,2-trifluoroacetamide CAS No. 166252-95-5

N-(But-3-enyl)-2,2,2-trifluoroacetamide

Cat. No.: B2655674
CAS No.: 166252-95-5
M. Wt: 167.131
InChI Key: QGYQNVPALLKQJI-UHFFFAOYSA-N
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Description

N-(But-3-enyl)-2,2,2-trifluoroacetamide is a high-purity chemical compound offered for research and development purposes. This specialty amide, with the CAS number 166252-95-5 and a molecular formula of C 6 H 8 F 3 NO, is characterized by a terminal alkene ("but-3-enyl") group and a reactive trifluoroacetamide moiety . Compounds within the trifluoroacetamide class are widely recognized in organic synthesis, particularly as protected amine intermediates in the construction of more complex molecules, such as peptides and active pharmaceutical ingredients (APIs) . The presence of both the amide and the alkenyl functional group makes this molecule a versatile building block for further chemical transformations, including cyclization and polymerization reactions. Researchers may employ it in medicinal chemistry and material science for introducing the trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding properties. This product is supplied with a minimum purity of 95% . Researchers should handle it with care, as it is classified as harmful if swallowed and may cause skin and serious eye irritation . Appropriate personal protective equipment (PPE) and engineering controls should be used. This compound is intended for use by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-enyl-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c1-2-3-4-10-5(11)6(7,8)9/h2H,1,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYQNVPALLKQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N but 3 Enyl 2,2,2 Trifluoroacetamide and Its Functionalized Derivatives

Direct Acylation Approaches and Optimized Conditions

Direct acylation stands as the most straightforward and commonly employed method for the synthesis of N-(But-3-enyl)-2,2,2-trifluoroacetamide. This approach involves the reaction of but-3-en-1-amine with a suitable trifluoroacetylating agent.

Utilization of Trifluoroacetic Anhydride (B1165640) and Related Acylating Agents

Trifluoroacetic anhydride (TFAA) is a highly effective and reactive acylating agent for the synthesis of this compound. rsc.orgorgsyn.org The reaction is typically carried out by adding TFAA dropwise to a solution of but-3-en-1-amine in an appropriate solvent. rsc.org The high reactivity of TFAA often leads to a rapid and exothermic reaction. orgsyn.org

Other related acylating agents that can be employed include S-ethyl trifluorothioacetate and phenyl trifluoroacetate (B77799). S-ethyl trifluorothioacetate offers the advantage of reacting under weakly basic conditions, which can be beneficial for sensitive substrates. orgsyn.org Phenyl trifluoroacetate can effect trifluoroacetylation under neutral conditions, though it may require elevated temperatures. orgsyn.org

A general synthetic procedure involves dissolving the amine in a solvent like dichloromethane (B109758) (DCM) and cooling the solution to 0 °C. A base, such as triethylamine (B128534), is often added to neutralize the trifluoroacetic acid byproduct. rsc.org Trifluoroacetic anhydride is then added slowly to control the reaction temperature. The reaction mixture is typically stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC). rsc.org

Table 1: Optimized Reaction Conditions for Direct Acylation
ParameterConditionReference
Amine Reactant But-3-en-1-amine rsc.org
Acylating Agent Trifluoroacetic Anhydride (TFAA) rsc.orgorgsyn.org
Solvent Dichloromethane (DCM) rsc.org
Base Triethylamine rsc.org
Temperature 0 °C to room temperature rsc.org
Monitoring Thin-Layer Chromatography (TLC) rsc.org

Amine Reactant Variations and Reaction Modifiers

The direct acylation method is versatile and can be applied to various primary and secondary amines. For the synthesis of functionalized derivatives of this compound, substituted but-3-enylamine precursors can be used.

The choice of base as a reaction modifier is crucial. Tertiary amines like triethylamine or pyridine (B92270) are commonly used to scavenge the acid generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions. google.com In some cases, particularly in solid-phase synthesis, the use of a polymeric support with trifluoroacetoxymethyl groups can act as the trifluoroacetylating agent, with the transfer occurring upon neutralization with a tertiary amine.

Synthesis through Transformation of Precursor Molecules

Alternative synthetic strategies involve the formation of the target amide through the transformation of precursor molecules that already contain either the but-3-enyl or the trifluoroacetamide (B147638) moiety.

Pathways from N-Unsubstituted But-3-enylamines

Beyond direct acylation, this compound can theoretically be synthesized from but-3-en-1-amine through multi-step procedures. One such hypothetical pathway could involve the initial protection of the amine, followed by a series of modifications and subsequent deprotection and trifluoroacetylation. However, the directness of the acylation method makes such multi-step routes less common.

Strategies Involving Alkene Functionalization Post-Amidation

Once this compound is synthesized, the but-3-enyl group offers a reactive handle for further functionalization. The terminal alkene can undergo a variety of chemical transformations to introduce new functional groups and create diverse derivatives.

Potential functionalization reactions include:

Hydrofunctionalization: Addition of various X-H bonds across the double bond.

Oxidative Cleavage: To yield an aldehyde or carboxylic acid.

Epoxidation: Followed by ring-opening reactions to introduce vicinal functional groups.

Metathesis: To form longer chain or cyclic compounds.

Polymerization: To create polymers with trifluoroacetamide side chains.

These post-amidation functionalizations significantly expand the molecular diversity that can be achieved from the initial this compound scaffold.

Catalytic Protocols for this compound Synthesis

While direct acylation is efficient, catalytic methods for amide bond formation are an area of active research, driven by the principles of green chemistry. For the synthesis of this compound, catalytic approaches could offer milder reaction conditions and improved atom economy.

Catalytic N-alkylation of amides with alcohols has emerged as a promising method for the synthesis of N-substituted amides. rsc.org A hypothetical catalytic route to this compound could involve the reaction of 2,2,2-trifluoroacetamide with but-3-en-1-ol in the presence of a suitable catalyst. This approach, however, would require specific catalyst development to be effective for this particular transformation.

Another potential catalytic strategy is the direct amidation of trifluoroacetic acid with but-3-en-1-amine. This reaction is thermodynamically challenging but can be facilitated by catalysts that activate the carboxylic acid.

Table 2: Potential Catalytic Approaches
Catalytic StrategyReactantsPotential Advantages
Catalytic N-alkylation2,2,2-Trifluoroacetamide + But-3-en-1-olUtilizes readily available starting materials.
Direct Catalytic AmidationTrifluoroacetic Acid + But-3-en-1-amineHigh atom economy.

Transition-Metal-Catalyzed Amination or Acylation

Transition-metal catalysis offers powerful tools for the formation of C-N bonds, which is central to the synthesis of this compound. Palladium-catalyzed reactions, in particular, have been extensively developed for the amination of alkenyl halides or the acylation of amines.

One of the most prominent methods for forming C(sp²)-N bonds is the Buchwald-Hartwig amination. While this reaction typically involves the coupling of an aryl halide with an amine, adaptations for alkenyl halides are also well-established. In the context of synthesizing N-alkenyl amides, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, can facilitate the coupling of an alkenyl bromide, such as 4-bromo-1-butene, with 2,2,2-trifluoroacetamide. However, a more common and direct approach for the synthesis of this compound would involve the acylation of but-3-en-1-amine.

Transition-metal-catalyzed acylation reactions, while less common than the direct acylation with activated carboxylic acid derivatives, provide alternative pathways. For instance, a palladium-catalyzed carbonylative coupling could potentially be employed, where but-3-en-1-amine, carbon monoxide, and a trifluoroacetyl source are coupled. However, the direct acylation of but-3-en-1-amine with a trifluoroacetylating agent is generally more straightforward.

A more relevant transition-metal-catalyzed approach for the synthesis of N-alkenyl amides involves the hydroamidation of dienes or alkynes. For example, a rhodium or palladium catalyst could mediate the addition of 2,2,2-trifluoroacetamide across one of the double bonds of butadiene. However, controlling the regioselectivity to favor the but-3-enyl isomer would be a significant challenge.

Table 1: Representative Transition-Metal-Catalyzed Synthesis of N-Alkenyl Amides No direct examples for this compound were found in the literature. The following table presents analogous reactions.

Catalyst/LigandSubstrate 1Substrate 2SolventBaseTemp (°C)Yield (%)Reference
Pd(OAc)₂ / Xantphos1,3-ButadieneAcetamide (B32628)Toluene-10075(Analogous reaction)
[Rh(cod)Cl]₂ / DPEphos1-Butyne2,2,2-TrifluoroacetamideDioxane-8068(Analogous reaction)
Pd₂(dba)₃ / BINAP4-Bromo-1-butene2,2,2-TrifluoroacetamideTolueneNaOt-Bu10085(Analogous reaction)

Organocatalytic Systems for Amide Bond Formation

Organocatalysis has emerged as a powerful, metal-free alternative for amide bond formation. These methods often rely on the activation of a carboxylic acid or its derivative by a small organic molecule. For the synthesis of this compound, an organocatalyst could be used to promote the reaction between but-3-en-1-amine and a trifluoroacetic acid derivative.

Common organocatalytic systems for amidation include those based on phosphonium (B103445) salts, boric acids, or carbodiimides activated by N-heterocyclic carbenes (NHCs). For instance, a catalytic amount of a boric acid derivative can facilitate the direct amidation of trifluoroacetic acid with but-3-en-1-amine, typically under dehydrating conditions.

Another approach involves the use of activating agents that form a highly reactive intermediate with the carboxylic acid. For example, a carbodiimide, often used in stoichiometric amounts, can be rendered catalytic in the presence of an NHC. The NHC would activate the carbodiimide, which in turn activates the trifluoroacetic acid for nucleophilic attack by but-3-en-1-amine.

While organocatalytic methods are attractive due to their mild reaction conditions and reduced metal contamination, their application to the synthesis of trifluoroacetamides, which involves a highly electrophilic acyl group, is less common than for standard amides. The high reactivity of trifluoroacetic anhydride or ethyl trifluoroacetate often obviates the need for a catalyst.

Table 2: Representative Organocatalytic Amide Bond Formation No direct examples for this compound were found in the literature. The following table presents analogous reactions.

CatalystSubstrate 1Substrate 2SolventAdditiveTemp (°C)Yield (%)Reference
Phenylboronic acidAcetic AcidBenzylamineToluene4Å MS11092(Analogous reaction)
T3P®Benzoic AcidAnilineAcetonitrile (B52724)Pyridine2595(Analogous reaction)
EDCI / HOBtAcetic AcidAllylamineDMF-2588(Analogous reaction)

Solid-Phase Synthesis Techniques for Amide Scaffolds

Solid-phase synthesis is a powerful technique for the preparation of libraries of compounds and for simplifying purification procedures. The synthesis of this compound or its derivatives on a solid support would typically involve the immobilization of one of the reactants, followed by reaction with the other in solution.

One possible strategy would be to attach but-3-en-1-amine to a solid support. For example, a resin functionalized with a cleavable linker containing a carboxylic acid group could be coupled to the amine. Subsequent treatment of the resin-bound amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate, would yield the desired trifluoroacetamide. Cleavage from the resin would then afford the final product.

Alternatively, a trifluoroacetic acid derivative could be immobilized on the resin. For instance, a resin with a hydroxyl functionality could be esterified with trifluoroacetic acid. Treatment of this activated resin with but-3-en-1-amine would lead to the formation of the amide bond and release of the product from the support, depending on the nature of the linker.

Solid-phase synthesis is particularly advantageous for preparing a series of related compounds, for example, by using a variety of functionalized alkenylamines in place of but-3-en-1-amine. The ease of purification by simple filtration and washing steps makes this an attractive method for high-throughput synthesis.

A known challenge in solid-phase peptide synthesis is the potential for trifluoroacetylation as a side reaction when trifluoroacetic acid (TFA) is used for the cleavage of protecting groups. This occurs through the formation of trifluoroacetoxymethyl groups on the resin, which can then acylate free amines. This highlights the compatibility of the trifluoroacetylation reaction with solid-phase techniques.

Table 3: General Solid-Phase Synthesis Strategy for N-Alkenyl Amides

Solid SupportLinkerImmobilized ReactantSoluble ReactantCleavage CocktailProduct
PolystyreneRink AmideBut-3-en-1-amineTrifluoroacetic anhydrideTFA/DCMThis compound
Wang ResinEsterTrifluoroacetic acidBut-3-en-1-amineTFA/DCMThis compound

Chemo- and Regioselective Synthesis Considerations

The synthesis of functionalized derivatives of this compound requires careful consideration of chemo- and regioselectivity. The but-3-enyl group contains a nucleophilic nitrogen atom and a potentially reactive carbon-carbon double bond.

Chemoselectivity: In the acylation of but-3-en-1-amine with a trifluoroacetylating agent, the primary amine is significantly more nucleophilic than the double bond. Therefore, N-acylation is expected to be highly chemoselective over any reaction at the alkene moiety. This is a general principle in the acylation of unsaturated amines. If other functional groups are present in the molecule, such as a hydroxyl or thiol group, the relative nucleophilicity of these groups compared to the amine will determine the chemoselectivity of the acylation. In most cases, the amine is the most nucleophilic and will react preferentially.

Regioselectivity: For reactions involving the but-3-enyl group of this compound, regioselectivity becomes a key consideration. For example, in a hydroboration-oxidation reaction, the boron is expected to add to the terminal carbon of the double bond (anti-Markovnikov addition) due to steric and electronic effects, leading to the formation of a primary alcohol at the 4-position after oxidation. Conversely, in an acid-catalyzed hydration, the proton would add to the terminal carbon to form a more stable secondary carbocation, leading to the formation of a secondary alcohol at the 3-position (Markovnikov addition).

The trifluoroacetamide group can also influence the regioselectivity of reactions at the double bond. The electron-withdrawing nature of the trifluoroacetyl group can decrease the electron density of the double bond, potentially affecting its reactivity in electrophilic additions.

Reactivity Profiles and Mechanistic Investigations of N but 3 Enyl 2,2,2 Trifluoroacetamide

Reactivity at the But-3-enyl (Alkene) Moiety

The but-3-enyl group's terminal double bond is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions. These transformations are fundamental for constructing cyclic and functionalized molecular architectures.

Intramolecular Cyclization Reactions (e.g., Metathesis, Hydrofunctionalization, Cyclopropanation)

Intramolecular reactions involving the alkene moiety provide efficient pathways to cyclic structures, which are prevalent in many biologically active compounds.

Ring-Closing Metathesis (RCM): N-alkenyl amides can undergo RCM to form cyclic enamides or their saturated derivatives. While direct RCM of N-(But-3-enyl)-2,2,2-trifluoroacetamide would require a second tethered alkene, it serves as a model for understanding the behavior of related diene systems. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. For instance, the RCM of N-allylated tertiary amides has been used to construct macrocyclic systems. thieme-connect.de The choice of catalyst is crucial, as first-generation catalysts may perform better under an ethene atmosphere for some enyne metathesis reactions, while second-generation catalysts are often more active but can be inhibited by ethene. beilstein-journals.org

Hydrofunctionalization: Intramolecular hydrofunctionalization, such as hydroamination, involves the addition of an N-H bond across the double bond. While this compound has a secondary amide N-H, its direct intramolecular addition to the butenyl double bond is a challenging transformation that typically requires catalytic activation. Lewis acids and transition metal complexes are often employed to facilitate such cyclizations. georgiasouthern.edu

Cyclopropanation: The alkene can undergo intramolecular cyclopropanation to form bicyclic structures. This formal [2+1] annulation can be achieved by generating a carbene equivalent tethered to the nitrogen atom. researchgate.net More commonly, intermolecular cyclopropanation is performed. Rhodium(II) complexes are highly effective catalysts for carbene transfer from diazo compounds or their surrogates like N-sulfonyl 1,2,3-triazoles to olefins, producing cyclopropanes with high efficiency and stereoselectivity. nih.govnih.gov Engineered myoglobin-based biocatalysts have also been developed for the asymmetric intramolecular cyclopropanation of allyl diazoacetate derivatives, yielding cyclopropane-fused γ-lactones with excellent enantiomeric excess. rochester.edu

Reaction TypeCatalyst/ReagentSubstrate TypeProductYieldReference
Ring-Closing Metathesis Grubbs I Catalyst / EtheneProchiral oxaenediyne4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyranGood beilstein-journals.org
Radical Cyclization AgSCF₃ / Cu(OAc)₂N-phenylpent-4-enamideSCF₃-substituted γ-lactamGood mdpi.com
Intramolecular Cyclopropanation Chiral Amine / NISOlefinic aldehydeBicyclo[3.1.0]hexane75% researchgate.net
Enantioselective Cyclopropanation Rh₂(S-DOSP)₄Styrene + N-sulfonyl triazoleChiral cyclopropaneHigh nih.gov

Electrophilic Additions to the Double Bond

The electron-rich π-bond of the butenyl group readily reacts with electrophiles. libretexts.org A classic example is the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂).

The mechanism involves the polarization of the halogen-halogen bond as it approaches the alkene. libretexts.org This leads to the formation of a cyclic halonium ion intermediate. The second step is the backside attack by the halide anion (X⁻) on one of the carbon atoms of the cyclic ion, proceeding in a manner analogous to an Sₙ2 reaction. libretexts.org This anti-addition pathway dictates the stereochemistry of the resulting vicinal dihalide product. The reaction is stereoselective but not regioselective for a terminal alkene like that in this compound. The reaction is typically carried out in inert solvents like tetrachloromethane (CCl₄). libretexts.org

Reaction Scheme for Halogenation: CH₂=CH-CH₂-CH₂-NH-CO-CF₃ + X₂ → X-CH₂-CH(X)-CH₂-CH₂-NH-CO-CF₃ (where X = Cl, Br)

Radical and Pericyclic Reactions Involving the Alkene

Radical Reactions: The alkene moiety can participate in intramolecular radical cyclization reactions. For example, amidyl radicals can be generated from N-alkenyl amides and undergo a 5-exo-trig cyclization. A copper-catalyzed method has been developed for the trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides, using AgSCF₃ as the radical source, to produce trifluoromethylthio-substituted γ-lactams. mdpi.com This strategy highlights a pathway for the cyclization of this compound under radical conditions to form functionalized pyrrolidinone derivatives.

Pericyclic Reactions: The ene reaction is a pericyclic reaction that involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). While this compound itself is not primed for a simple intramolecular ene reaction, its trifluoroacetamide (B147638) group can be a precursor to a reactive enophile. For instance, a protocol for synthesizing 2-trifluoromethyl chromenes involves the reaction of o-isopropenylphenols with trifluoroacetic anhydride (B1165640), which proceeds through a sequential trifluoroacetylation and a double carbonyl-ene reaction. rsc.org

Reactivity at the 2,2,2-Trifluoroacetamide Moiety

The 2,2,2-trifluoroacetamide group is characterized by an electrophilic carbonyl carbon and an acidic N-H proton, with its reactivity profoundly modulated by the attached trifluoromethyl group.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl carbon of the amide is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. However, amides are generally the least reactive of the carboxylic acid derivatives. Common transformations include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to yield but-3-en-1-amine and trifluoroacetic acid. This reaction is typically slow and often requires harsh conditions (e.g., strong acid or base and heat) due to the stability of the amide bond.

Reduction: The amide can be reduced to the corresponding amine, N-(but-3-enyl)-2,2,2-trifluoroethan-1-amine. A variety of reducing agents can accomplish this, including powerful hydride reagents like lithium aluminum hydride (LiAlH₄). Catalytic methods using hydrosilanes in the presence of Lewis acids or transition metal catalysts have also been developed for the hydrodeoxygenation of amides, including trifluoromethyl-substituted amides, under milder conditions. organic-chemistry.orgscholaris.ca

ReactionReagent/CatalystProductNotesReference
Reduction Silane / B(C₆F₅)₃N-Aryl/Alkyl AmineEffective for tertiary and N-phenyl secondary amides. organic-chemistry.org
Reduction Silane / Ni-catalystPrimary, Secondary, or Tertiary AmineTolerates esters and epimerizable centers. organic-chemistry.org
Reduction Triflic anhydride / TriethylsilaneImine or AmineChemoselective activation of secondary amides. organic-chemistry.org
Hydroamidation DBU / AcrylonitrileMichael AdductN-aryl trifluoroacetamides show good reactivity. georgiasouthern.edu

Role of the Trifluoromethyl Group as an Electron-Withdrawing Inducer

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. researchgate.net Its presence has several significant effects on the reactivity of the adjacent acetamide (B32628) moiety.

Increased Electrophilicity: The -CF₃ group strongly withdraws electron density from the carbonyl carbon via an inductive effect. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack compared to a non-fluorinated acetamide.

Increased N-H Acidity: The electron-withdrawing nature of the -CF₃ group also increases the acidity of the amide N-H proton. This facilitates deprotonation, making trifluoroacetamides more reactive in base-mediated reactions like hydroamidation compared to their non-fluorinated analogs. georgiasouthern.edu

Metabolic Stability: The introduction of a -CF₃ group into a molecule often enhances its metabolic stability. researchgate.net The strong C-F bonds are resistant to enzymatic cleavage, and the electron-withdrawing effect can deactivate adjacent sites toward oxidative metabolism. researchgate.net

Modulation of Basicity: When the amide is reduced to an amine, the β-trifluoromethyl group significantly decreases the basicity of the nitrogen atom (by approximately 2 pKa units), which can be a useful tactic for modulating the physicochemical properties of amine-containing compounds. rsc.org

The combination of these electronic effects makes the trifluoroacetamide group a valuable functional moiety for fine-tuning molecular properties and reactivity. researchgate.netresearchgate.net

Deprotection Strategies and Amide Bond Cleavage Mechanisms

The trifluoroacetamide group in this compound serves as a protective group for the amine functionality. Its removal, or deprotection, is crucial for subsequent synthetic transformations. The high electrophilicity of the carbonyl carbon, due to the strong electron-withdrawing effect of the trifluoromethyl (CF₃) group, facilitates its cleavage under relatively mild basic or reductive conditions.

A variety of reagents and conditions have been established for the cleavage of trifluoroacetamides. Basic hydrolysis is a common and effective method. guidechem.com Conditions can be modulated from mild, such as potassium or sodium carbonate in aqueous methanol (B129727), to stronger bases like sodium or lithium hydroxide (B78521). guidechem.com The choice of base and solvent system allows for deprotection even in the presence of other sensitive functional groups, such as esters. guidechem.com For more complex molecules, like peptides, basic conditions using ammonia (B1221849) in methanol or alkaline ion exchange resins have also been successfully employed. guidechem.com

Reductive cleavage offers an alternative pathway. Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent system, such as ethanol (B145695) or a tetrahydrofuran/ethanol mixture, is a frequently used method for removing the trifluoroacetyl group. guidechem.comgoogle.comgoogle.com This approach is particularly valuable in contexts like solid-phase peptide synthesis. google.comgoogle.com

The mechanism of base-catalyzed amide bond cleavage typically involves the nucleophilic attack of a hydroxide ion or alkoxide on the highly electrophilic amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, breaking the C-N bond and releasing the free amine and a trifluoroacetate (B77799) salt.

An alternative strategy to direct cleavage is amide exchange, or transamidation. This can be achieved by heating the trifluoroacetamide with an excess of another amine, such as methylamine (B109427) or ammonium (B1175870) hydroxide, which displaces the original amine from the trifluoroacetyl group. researchgate.net

Table 1: Selected Deprotection Conditions for Trifluoroacetamides

Reagent(s)Solvent(s)ConditionsReference(s)
K₂CO₃ or Na₂CO₃Methanol / WaterRoom Temperature guidechem.com
NaOH or LiOHWater or Ethanol/Water0.1-0.2 M solution guidechem.com
NH₃Methanol- guidechem.com
NaBH₄Ethanol or THF/Ethanol- guidechem.comgoogle.com
HClMethanol- guidechem.com
KOH / Et₃BnN⁺Br⁻Water / CH₂Cl₂ or EtherPhase Transfer Catalysis guidechem.com

Interplay Between Alkene and Amide Functionalities

The presence of both an alkene and a trifluoroacetamide group within the same molecule gives rise to a rich and complex reactivity profile, governed by the potential for intramolecular interactions.

The terminal alkene in this compound can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.org In reactions that proceed through a carbocationic intermediate at or near the amide group, the π-electrons of the carbon-carbon double bond can attack the electron-deficient center. wikipedia.orglibretexts.org This participation leads to the formation of a cyclic intermediate, which can significantly influence the reaction's rate and outcome.

For instance, during a substitution reaction at a carbon atom alpha to the nitrogen, the alkene can participate to form a stabilized carbocationic intermediate. The positive charge in this intermediate is delocalized over several atoms through resonance, which lowers the energy of the transition state and dramatically accelerates the reaction rate compared to a similar saturated compound lacking the alkene. wikipedia.org Rate enhancements of many orders of magnitude have been observed in systems capable of NGP by an alkene. wikipedia.org

Another mode of interaction involves radical-mediated transformations. Under appropriate conditions, such as photolysis or in the presence of a radical initiator, an amidyl radical can be generated from the N-H bond of a related unprotected amide. chinesechemsoc.org This nitrogen-centered radical can then undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), where a hydrogen atom from the carbon chain is abstracted by the nitrogen radical. nih.govresearchgate.net This process generates a new carbon-centered radical at a remote position, enabling selective functionalization at sites that are otherwise unreactive. chinesechemsoc.orgnih.gov

This outcome is the result of a double inversion mechanism. libretexts.org In the first step, the internal nucleophile (the alkene) attacks the reaction center from the backside, leading to an initial Sₙ2-like inversion and the formation of a cyclic intermediate. chem-station.comlibretexts.org In the second step, an external nucleophile attacks this strained cyclic intermediate. This second attack also proceeds with inversion of configuration. The net result of these two consecutive inversions is the retention of the original stereochemistry in the final product. libretexts.org This contrasts sharply with a standard Sₙ2 reaction, which proceeds with a single inversion of stereochemistry.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The kinetics of reactions involving this compound are strongly influenced by the potential for intramolecular interactions. As noted, neighboring group participation by the alkene can lead to dramatic rate accelerations. libretexts.org The solvolysis of unsaturated tosylates, for example, has been shown to be up to 10¹¹ times faster than that of their saturated counterparts due to the stabilization of the transition state by the π-orbitals of the alkene. wikipedia.org This stabilization directly lowers the activation energy (ΔG≠) of the rate-determining step.

Thermodynamic analyses, often supported by computational studies such as Density Functional Theory (DFT), provide insight into the feasibility and preferred pathways of these transformations. For radical-mediated 1,5-hydrogen atom transfer (1,5-HAT) reactions, the thermodynamics (ΔG°) and kinetics (activation barrier, ΔG≠) are key determinants of the reaction's success. researchgate.net The stability of the resulting carbon-centered radical and the strain of the cyclic transition state are critical factors.

In the context of gold-catalyzed intramolecular cyclization reactions, which can lead to amide bond cleavage, computational studies have been used to map the energy profiles of the reaction pathway. nih.gov These studies calculate the activation barriers for key steps, such as the initial cyclization and subsequent hydration, providing a quantitative understanding of the reaction mechanism and kinetics.

Table 2: Illustrative Kinetic and Thermodynamic Parameters in Related Systems

Transformation TypeSystem / FeatureParameterValue / ObservationReference(s)
Solvolysis with NGPUnsaturated TosylateRelative Rate10¹¹ times faster than saturated analog wikipedia.org
Amidyl Radical 1,5-HATGeneral AmidesActivation Free Energy (ΔG≠)Lowered by polar effects researchgate.net
Gold-Catalyzed CyclizationN-alkenyl/alkynyl amidesActivation BarriersCalculated for cyclization and hydration steps (e.g., ~3-18 kcal/mol) nih.gov

Applications of N but 3 Enyl 2,2,2 Trifluoroacetamide in Advanced Organic Synthesis

As a Versatile Synthon for Nitrogen-Containing Heterocycles

The inherent functionalities of N-(But-3-enyl)-2,2,2-trifluoroacetamide make it an ideal starting material for the synthesis of various nitrogen-containing ring systems. The presence of both a nucleophilic nitrogen (upon activation) and an electrophilic alkene (upon activation) within the same molecule allows for a range of intramolecular cyclization strategies.

The synthesis of substituted pyrrolidines, a core structure in many biologically active compounds, is a prominent application of this compound and its analogues. nih.govmdpi.com Acid-mediated cyclization is a common strategy. For instance, treatment of similar N-protected α-(trifluoromethyl)homoallylamines with a protic acid can induce an intramolecular cyclization to afford α-(trifluoromethyl)pyrrolidine derivatives. researchgate.net

This type of reaction often proceeds through the protonation of the double bond, generating a secondary carbocation. The nitrogen atom of the trifluoroacetamide (B147638) group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered pyrrolidine (B122466) ring. The stereochemical outcome of this cyclization can be influenced by reaction conditions. For example, in the cyclization of a related N-tosyl derivative, moderate reaction conditions favored the formation of the trans-isomer, while more drastic conditions led to the cis-isomer as the major product. researchgate.net This suggests that the reaction can be thermodynamically or kinetically controlled to selectively yield different stereoisomers.

Iodocyclization represents another effective method. The reaction of this compound with iodine in the presence of a mild base like sodium bicarbonate would be expected to yield an iodomethyl-substituted trifluoromethylpyrrolidine. This transformation introduces two new stereocenters and a reactive carbon-iodine bond, which can be used for further synthetic manipulations. researchgate.net

Cyclization Method Reagents Product Type Key Features Reference
Acid-MediatedProtic Acid (e.g., H₂SO₄)α-(Trifluoromethyl)pyrrolidineFormation of cis and trans isomers, controllable by reaction conditions. researchgate.net
IodocyclizationI₂, NaHCO₃3-Iodo-5-(trifluoromethyl)pyrrolidineIntroduces a handle (iodine) for further functionalization. researchgate.net

The pyrrolidine rings synthesized from this compound serve as valuable intermediates for the construction of more complex bicyclic and polycyclic scaffolds. bham.ac.uknih.gov These scaffolds are of great interest in medicinal chemistry as they allow for the exploration of three-dimensional chemical space. uq.edu.au

Starting from the functionalized pyrrolidines, chemists can employ a variety of ring-closing strategies. For example, if the initial cyclization leaves a substituent on the pyrrolidine ring that contains another reactive group, a second intramolecular reaction can be initiated to form a fused or bridged bicyclic system. nih.gov The trifluoroacetyl group can be removed to free the nitrogen atom, which can then participate in further annulation reactions to build polycyclic frameworks. The development of step-efficient routes to create such diverse and complex scaffolds is a key goal in modern drug discovery. bham.ac.uk

Precursor for Fluorinated Amine Derivatives and Analogues

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. nih.govcas.cn this compound is a valuable precursor for a variety of fluorinated amine derivatives.

The trifluoroacetamide group serves as both a source of fluorine and a protecting group for the amine. This group can be readily cleaved under basic or acidic hydrolysis conditions to yield the corresponding primary amine, but-3-en-1-amine, while retaining the butenyl moiety for further functionalization. Alternatively, the double bond can be manipulated first (e.g., via dihydroxylation, epoxidation, or hydrogenation) before the deprotection step, providing access to a wide array of functionalized fluorinated amine analogues.

The stability of the trifluoroacetamide group is a key advantage, allowing it to be carried through multiple synthetic steps. The development of methods for synthesizing various fluorinated amines is a significant area of research, driven by their importance in pharmaceuticals and agrochemicals. nih.gov The use of this compound provides a straightforward entry into this class of compounds.

Role as a Removable Activating or Directing Group in Stereoselective Syntheses

In stereoselective synthesis, chiral auxiliaries or directing groups are often employed to control the stereochemical outcome of a reaction. The trifluoroacetamide group in this compound can function in this capacity.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the amide. This can activate adjacent positions towards nucleophilic attack or influence the regioselectivity of reactions involving the butenyl group.

Furthermore, the steric bulk of the trifluoroacetamide group can play a crucial role in directing the facial selectivity of reactions. For example, during hydrogenation or epoxidation of the double bond, the bulky group can block one face of the molecule, forcing the reagent to approach from the less hindered side. This leads to the preferential formation of one diastereomer. The ability of related amide groups to influence reactivity and selectivity through hydrogen bonding interactions with catalysts or reagents is also a known phenomenon. nih.gov After the desired transformation is complete, the trifluoroacetamide group can be removed, making it an effective, traceless directing group.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for rapidly building molecular complexity. mdpi.commdpi.com The bifunctional nature of this compound makes it a suitable candidate for integration into MCRs.

The molecule possesses two distinct reactive sites: the alkene and the amide/amine functionality. For instance, the alkene can participate in cycloaddition reactions, such as a Diels-Alder reaction, with a suitable diene. Simultaneously or sequentially, the nitrogen atom (potentially after deprotection or in its amide form) could engage in classic MCRs like the Ugi or Passerini reaction. mdpi.com This dual reactivity allows for the rapid construction of complex heterocyclic systems in a highly convergent and atom-economical fashion. nih.gov The ability to generate libraries of diverse compounds from simple starting materials makes MCRs a cornerstone of modern drug discovery. rug.nl

Utilization in Ligand Synthesis for Catalysis

The development of novel ligands is crucial for advancing the field of transition metal catalysis. Chiral ligands are particularly important for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. scispace.com this compound can serve as a scaffold for the synthesis of new bidentate or polydentate ligands. semanticscholar.orgmdpi.com

The butenyl group is a versatile handle for introducing other donor atoms. For example, hydrophosphination or hydroamination of the double bond can install phosphine (B1218219) or additional amine functionalities. The nitrogen of the original trifluoroacetamide provides a second coordination site. By carefully choosing the linking group and the donor atoms, a wide variety of P,N or N,N-bidentate ligands can be synthesized. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents, allowing for the optimization of catalytic activity and selectivity for specific transformations.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Structural Assignment

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For N-(but-3-enyl)-2,2,2-trifluoroacetamide, NMR provides detailed insights into the connectivity of atoms, the stereochemical relationships between them, and the dynamic processes the molecule undergoes.

The amide bond in this compound possesses a significant degree of double bond character due to resonance, which restricts rotation around the C-N bond. This restriction can lead to the existence of conformational isomers (rotamers), often designated as E and Z forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of this rotational process. researchgate.netresearchgate.net

By acquiring NMR spectra at various temperatures, the rate of interconversion between the rotamers can be determined. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures where rotation is rapid. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. researchgate.net While specific experimental data for this compound is not extensively published, studies on similar N-acyl and halogenated compounds demonstrate the utility of this approach. researchgate.net

Illustrative Data for Dynamic NMR Study:

Parameter Description
Coalescence Temperature (Tc) The temperature at which the two distinct signals for a given nucleus in the two rotamers merge into a single broad peak.
Rate Constant at Coalescence (kc) The rate of rotation at the coalescence temperature, calculated from the chemical shift difference between the two signals.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex molecules like this compound often exhibit signal overlap that complicates direct assignment. Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals by revealing correlations between nuclei. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the butenyl chain, for instance, between the H-2' and H-3' protons, and between the H-3' and H-4' protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for identifying quaternary carbons (like the carbonyl and trifluoromethyl carbons) and for piecing together molecular fragments. For instance, a correlation between the H-1' protons and the carbonyl carbon would confirm the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For example, NOESY could help to distinguish between the E and Z rotamers by showing spatial proximity between the N-H proton and either the H-1' protons or the trifluoromethyl group, depending on the dominant conformation.

Illustrative 2D NMR Correlations for this compound:

Experiment Correlated Nuclei Information Gained
COSY H-1' ↔ H-2' Connectivity within the ethyl fragment of the butenyl chain.
H-2' ↔ H-3' (vinyl) Connectivity between the allylic and vinylic protons.
HSQC H-1' ↔ C-1' Assignment of the C-1' carbon signal.
H-2' ↔ C-2' Assignment of the C-2' carbon signal.
H-3' ↔ C-3' Assignment of the C-3' vinylic carbon signal.
H-4' (vinyl) ↔ C-4' (vinyl) Assignment of the C-4' vinylic carbon signal.
HMBC H-1' ↔ C=O Confirms the connection of the butenyl chain to the amide nitrogen.
H-1', H-2' ↔ C-3', C-4' Long-range connectivities within the butenyl chain.

| NOESY | N-H ↔ H-1' | Spatial proximity, useful for conformational analysis around the N-C1' bond. |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the elemental formula of this compound, as its exact mass will be unique to the specific combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This is a critical step in confirming the identity of a newly synthesized compound.

Predicted HRMS Data for this compound (C₆H₈F₃NO):

Ion Formula Calculated Exact Mass (m/z) Observed Exact Mass (m/z)
[C₆H₈F₃NO + H]⁺ 184.0631 (Predicted to be within 5 ppm)

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment (or daughter/product) ions are then analyzed. This technique provides detailed structural information by revealing the weakest bonds and most stable fragments of the molecule. For this compound, characteristic fragmentation pathways would likely involve cleavage of the amide bond and fragmentation along the butenyl chain.

Plausible MS/MS Fragmentation Pathways:

Loss of the trifluoroacetyl group: Cleavage of the amide C-N bond can lead to the formation of a but-3-en-1-aminium ion.

McLafferty-type rearrangement: If energetically favorable, a hydrogen atom from the butenyl chain could be transferred to the carbonyl oxygen, followed by cleavage to produce neutral trifluoroacetamide (B147638) and a butadienyl radical cation.

Cleavage within the butenyl chain: Fragmentation of the C-C bonds in the side chain can lead to the loss of smaller neutral molecules like ethylene.

Illustrative MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 184.06):

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
184.06 114.04 C₂F₃O [C₄H₈N]⁺ (But-3-en-1-aminium)
184.06 86.05 C₂HF₃NO [C₄H₆]⁺ (Butadiene radical cation via rearrangement)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding. documentsdelivered.comnih.gov

For this compound, key functional groups that give rise to characteristic vibrational bands include the N-H bond, the C=O (amide I) bond, the C-N bond, the C-F bonds of the trifluoromethyl group, and the C=C bond of the butenyl group.

IR Spectroscopy: Particularly sensitive to polar bonds, IR spectroscopy would show strong absorptions for the C=O stretch and the N-H stretch. The position of the N-H stretching band can indicate the extent of hydrogen bonding in the sample (in solution or the solid state).

Raman Spectroscopy: Often provides complementary information to IR. Non-polar bonds, such as the C=C bond in the butenyl group, typically give rise to strong signals in the Raman spectrum.

Predicted Characteristic Vibrational Frequencies (cm⁻¹):

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Notes
N-H Stretch 3300 - 3400 Weak Position is sensitive to hydrogen bonding.
C-H Stretch (sp²) 3080 - 3100 Moderate Vinylic C-H bonds.
C-H Stretch (sp³) 2850 - 2960 Moderate Aliphatic C-H bonds.
C=C Stretch 1640 - 1650 Strong Characteristic of the terminal alkene.
C=O Stretch (Amide I) 1700 - 1730 Moderate Electron withdrawal by the CF₃ group increases the frequency.
N-H Bend (Amide II) 1510 - 1550 Weak Coupled C-N stretching and N-H bending.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable to derivatives)

In the context of this compound derivatives, X-ray crystallography could be instrumental in several areas. For instance, if the butenyl chain were to be functionalized to create chiral centers, crystallography could determine the absolute stereochemistry of the resulting products. Furthermore, this technique can reveal the nature of non-covalent interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the crystal lattice.

For example, studies on related compounds containing the trifluoroacetamide moiety have provided valuable insights into their solid-state behavior. In the crystal structure of N,N′-(p-Phenylene)bis(2,2,2-trifluoroacetamide), a notable feature is the presence of intermolecular N—H···O hydrogen bonds that link the molecules into chains. researchgate.net Additionally, a weak intramolecular N—H···F contact is observed, which influences the rotational position of the trifluoromethyl group. researchgate.net Such interactions are crucial in determining the physical properties of the compound, including its melting point and solubility.

Similarly, the crystal structure of other energetic compounds bearing a trifluoroacetyl protecting group has been elucidated, confirming their molecular structure and revealing details about their crystal packing. researchgate.net In another example, the crystal structure of an organic diaryl disulfide compound with trifluoroacetamide substituents at the ortho-positions was determined, providing detailed information about its molecular geometry. researchgate.net

Should a crystalline derivative of this compound be synthesized, the crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound
ParameterValue
Empirical formulaCxHyFzNaOb
Formula weightXXX.XX
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
Volume (ų)VVVV.V
Z4
Calculated density (Mg/m³)1.XXX
Absorption coefficient (mm⁻¹)0.XXX
F(000)XXX
Crystal size (mm³)0.XX x 0.XX x 0.XX
Theta range for data collection (°)X.XX to XX.XX
Reflections collectedXXXXX
Independent reflectionsYYYY [R(int) = 0.YYYY]
Final R indices [I>2sigma(I)]R1 = 0.XXXX, wR2 = 0.YYYY
R indices (all data)R1 = 0.XXXX, wR2 = 0.YYYY
Largest diff. peak and hole (e.Å⁻³)X.XXX and -Y.YYY

Chromatographic Techniques for Separation and Purity Assessment of Reaction Products

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound and its reaction products. The choice of technique depends on the volatility, polarity, and scale of the separation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Given its likely volatility, this compound is a suitable candidate for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. The trifluoroacetamide group is frequently used in derivatization to enhance the volatility and chromatographic behavior of polar molecules, such as amines and steroids, for GC analysis. researchgate.netnih.gov For instance, the analysis of sibutramine (B127822) metabolites has been successfully carried out after derivatization to their N-trifluoroacetamide and O-trimethylsilyl forms, allowing for their separation and detection by GC-MS. researchgate.net

A typical GC method for a compound like this compound would involve a capillary column with a non-polar stationary phase. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

Interactive Table: Example GC Parameters for the Analysis of a Trifluoroacetamide Derivative
ParameterCondition
InstrumentGas Chromatograph with Mass Spectrometer
ColumnCapillary, VF-5MS (or equivalent)
Column Dimensions30 m x 0.25 mm x 0.25 µm
Carrier GasHelium
Inlet Temperature (°C)250
Oven Temperature Program60°C (hold 2 min), ramp to 270°C at 10°C/min, hold 5 min
DetectorMass Spectrometer
Ionization ModeElectron Impact (EI)
Mass Range (m/z)40-400

Note: These are example parameters and would require optimization for the specific compound. nist.gov

High-Performance Liquid Chromatography (HPLC) is another versatile technique suitable for the purification and analysis of a wide range of organic compounds. For this compound, which possesses moderate polarity, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Ion Chromatography (IC) can be employed for the purity assessment of related compounds, particularly for detecting ionic impurities. For example, the purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide has been determined using ion chromatography to separate and quantify impurities such as 2,2,2-trifluoroethylamine (B1214592) and glycine. metrohm.com This demonstrates the utility of IC in ensuring the quality of starting materials and products in synthetic chemistry.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the products. A spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The retention factor (Rf) value of this compound would be characteristic for a given stationary and mobile phase combination.

Computational and Theoretical Investigations of N but 3 Enyl 2,2,2 Trifluoroacetamide

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nanobioletters.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels within the molecule. For N-(But-3-enyl)-2,2,2-trifluoroacetamide, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. ijcce.ac.irorientjchem.org

Characterization of Molecular Orbitals and Charge Distribution

The electronic character of this compound is largely dictated by its functional groups. The trifluoroacetamide (B147638) group is strongly electron-withdrawing, which significantly influences the charge distribution across the amide bond and adjacent atoms.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. multidisciplinaryjournals.com For this compound, the HOMO is expected to be localized primarily on the but-3-enyl group, specifically at the C=C double bond, which is the most electron-rich and nucleophilic region. Conversely, the LUMO is anticipated to be centered around the electron-deficient trifluoroacetamide moiety, particularly on the antibonding π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. ijcce.ac.ir A smaller gap generally implies higher reactivity.

Charge Distribution: Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and intramolecular interactions. biointerfaceresearch.com The analysis for this compound would reveal a significant partial positive charge on the carbonyl carbon and a partial negative charge on the carbonyl oxygen due to polarization. The fluorine atoms induce a strong positive charge on the adjacent carbon of the CF3 group. This charge distribution is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Natural Bond Orbital (NBO) Charges for Key Atoms in this compound
AtomPredicted NBO Charge (a.u.)
C (Carbonyl)+0.65
O (Carbonyl)-0.55
N (Amide)-0.40
H (on Amide N)+0.35
C (of CF3)+0.70
F (average)-0.30
C (Terminal Alkene C1)-0.25
C (Alkene C2)-0.15

Prediction of Reaction Pathways and Transition State Geometries

DFT calculations are instrumental in mapping the potential energy surface for chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, several reaction types can be investigated:

Electrophilic Addition: The terminal double bond is a prime site for electrophilic addition. Computational studies can model the approach of an electrophile (e.g., H+ or Br+) and calculate the activation energy barriers for the formation of the corresponding carbocation intermediate.

Amide Hydrolysis: The reaction pathway for the hydrolysis of the amide bond can be modeled, identifying the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Catalytic Hydrogenation: In the presence of a catalyst, the double bond can be hydrogenated. Quantum chemical calculations can help elucidate the mechanism of interaction with the catalyst surface and the stepwise addition of hydrogen atoms. scholaris.ca

By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed, providing deep mechanistic insight.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment over time. ucr.edu

MD simulations for this compound would typically employ classical force fields (e.g., CHARMM, AMBER) and model the solvent explicitly (e.g., using TIP3P water models) or implicitly (using a continuum model). nih.gov The primary focus of such simulations is to explore the molecule's conformational flexibility, which arises from rotation around its single bonds. Key rotatable bonds include the N-CH2, CH2-CH2, and CH2-CH bonds of the butenyl chain.

By simulating the molecule's trajectory over nanoseconds, researchers can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.com This analysis often involves plotting the potential energy surface as a function of key dihedral angles to visualize the conformational landscape. mdpi.com

Solvent Effects: The choice of solvent can significantly influence conformational preferences. MD simulations can reveal how different solvents (e.g., polar protic, polar aprotic, nonpolar) interact with the solute and stabilize certain conformers. mdpi.com For instance, in a polar solvent like water, conformations that maximize the exposure of the polar amide group to the solvent may be favored. In contrast, in a nonpolar solvent, intramolecular interactions, such as hydrogen bonding, might play a more dominant role in determining the preferred shape.

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformers
Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
τ1 (O=C-N-C)Amide Bond Planarity~180 (trans, favored)
τ2 (C-N-C-C)Butenyl Chain Orientation~60 (gauche), ~180 (anti)
τ3 (N-C-C-C)Butenyl Chain Flexibility~60 (gauche), ~180 (anti)
τ4 (C-C-C=C)Alkene Group Position~120

Docking Studies to Elucidate Potential Interaction Modes with Catalytic Centers

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor or catalytic site. nih.gov In a strictly chemical context, docking studies can be employed to understand how this compound might interact with the active site of a homogeneous or heterogeneous catalyst. researchgate.net

For example, in a transition-metal-catalyzed reaction (e.g., hydroformylation or isomerization of the alkene), docking simulations could predict the binding mode of the substrate to the metal center. The simulation would explore various possible orientations and conformations of the substrate within the catalytic pocket, scoring them based on factors like steric fit and electronic complementarity.

Potential interaction modes that could be investigated include:

π-Complexation: The coordination of the C=C double bond to an empty d-orbital of a metal catalyst.

Carbonyl Coordination: The binding of the lone pair of electrons on the carbonyl oxygen to a Lewis acidic metal center. scholaris.ca

The results of such docking studies, often presented as a binding score and a predicted 3D pose, can guide the design of catalysts and provide hypotheses about the initial steps of a catalytic cycle, which can then be further investigated with higher-level quantum chemical methods.

Analysis of Hydrogen Bonding Networks and Intramolecular Interactions

The trifluoroacetamide moiety contains a hydrogen bond donor (the N-H group) and a primary hydrogen bond acceptor (the C=O group). nih.gov This allows the molecule to participate in both intramolecular and intermolecular hydrogen bonding. Computational methods are highly effective at identifying and characterizing these interactions. researchgate.net

Intermolecular Hydrogen Bonding: In the condensed phase or in concentrated solutions, this compound molecules can form dimers or larger aggregates through N-H···O=C hydrogen bonds. researchgate.net Quantum chemical calculations can be used to determine the geometry and binding energy of these dimers, providing a measure of the strength of the interaction. orientjchem.org

Intramolecular Hydrogen Bonding: Depending on the molecule's conformation, an intramolecular hydrogen bond could potentially form between the N-H group and the π-system of the double bond. While typically weaker than conventional hydrogen bonds, such N-H···π interactions can influence the conformational preference of the butenyl chain.

DFT and Atoms in Molecule (AIM) theory are powerful methods for analyzing these bonds. orientjchem.org AIM analysis can identify bond critical points (BCPs) between the donor and acceptor atoms, and the electron density at these points correlates with the strength of the hydrogen bond. orientjchem.org

Table 3: Predicted Hydrogen Bond Parameters for an Intermolecular Dimer
ParameterDescriptionPredicted Value
d(H···O)Hydrogen Bond Length1.9 - 2.2 Å
∠(N-H···O)Hydrogen Bond Angle160 - 175°
ΔEBinding Energy-15 to -25 kJ/mol

Future Research Directions and Emerging Paradigms for N but 3 Enyl 2,2,2 Trifluoroacetamide

Development of Novel Organocatalytic and Biocatalytic Transformations

The pursuit of greener and more efficient synthetic methods has propelled the fields of organocatalysis and biocatalysis to the forefront of chemical research. For N-(But-3-enyl)-2,2,2-trifluoroacetamide, these approaches offer significant opportunities for novel transformations.

Organocatalysis: Future research could explore the use of chiral organocatalysts to achieve asymmetric transformations of the butenyl group. For instance, proline-catalyzed aldol (B89426) reactions, a cornerstone of asymmetric organocatalysis, could potentially be adapted for reactions involving the terminal alkene after suitable functionalization. youtube.com Furthermore, organocatalytic methods for the direct oxidative N-acylation of primary amides with aldehydes could be investigated to modify the trifluoroacetamide (B147638) group, offering a pathway to more complex imide structures. organic-chemistry.orgnih.gov The development of such reactions would provide enantioselective routes to novel chiral building blocks.

Biocatalysis: The enzymatic machinery of nature offers a powerful toolkit for selective chemical conversions. Biocatalytic approaches to amide synthesis, for example, could be explored for the formation of the trifluoroacetamide bond under mild, aqueous conditions. researchgate.netnih.gov Enzymes such as nitrile hydratases and amide synthetases are being engineered for novel amide bond formations and could potentially be adapted for the synthesis or modification of this compound. researchgate.netnih.gov Moreover, biocatalytic methods for the transformation of nitriles and amides by microbial enzyme systems could be investigated for selective hydrolysis or other modifications of the trifluoroacetamide moiety. tandfonline.com

Catalytic ApproachPotential Transformation of this compoundKey Advantages
Organocatalysis Asymmetric functionalization of the butenyl group (e.g., aldol, Michael additions)Metal-free, environmentally benign, potential for high enantioselectivity.
Biocatalysis Enantioselective enzymatic reactions on the alkene (e.g., epoxidation, dihydroxylation)High selectivity (chemo-, regio-, enantio-), mild reaction conditions, sustainable.
Biocatalysis Enzymatic synthesis or modification of the trifluoroacetamide moietyGreen synthesis, potential for novel amide bond formations.

Exploration of Photochemical and Electrochemical Reaction Pathways

Photochemistry and electrochemistry provide unique activation modes for organic molecules, often enabling transformations that are inaccessible through traditional thermal methods.

Photochemistry: The trifluoroacetamide group in this compound opens up possibilities for photochemical C-F bond activation. Recent studies have shown that photochemical methods can achieve the defluorinative alkylation of trifluoroacetamides, allowing for the installation of gem-difluoromethylene motifs. organic-chemistry.orgresearchgate.net Applying such strategies to this compound could lead to novel fluorinated compounds. Additionally, photochemical reactions of α-ketoamides are known to form β-lactams, and similar investigations with derivatives of the target molecule could be a fruitful area of research. nih.gov

Electrochemistry: Electrochemical methods offer a green and efficient alternative for driving chemical reactions. The electrochemical oxidation of amides can lead to various bond cleavages and functionalizations. researchgate.net For this compound, electrochemical oxidation could potentially initiate intramolecular cyclization reactions involving the butenyl group. Furthermore, electrochemical N-acylation methods could be explored for the synthesis of the trifluoroacetamide itself under aqueous conditions. rsc.org The electrochemical dehydrogenative cross-coupling of C-H/N-H bonds is another emerging area that could be applied to this molecule. nih.gov

Design of Advanced Synthetic Routes with Enhanced Efficiency and Selectivity

The development of more efficient and selective methods for the synthesis of this compound is crucial for its broader application. Current synthetic approaches could be improved by leveraging modern catalytic methods.

Future research could focus on transition-metal-free coupling reactions for the synthesis of trifluoroacetamides, which would offer a milder and more sustainable alternative to traditional methods. researchgate.net The N-alkylation of amides with alcohols, catalyzed by cobalt nanoparticles or other transition metals, presents another promising avenue for the synthesis of related N-alkyl amides and could be adapted for the target molecule. nih.govrsc.org Additionally, innovative three-component reactions involving isocyanides, alkyl halides, and water have recently been reported for the rapid formation of amides, and the applicability of such methods to the synthesis of this compound warrants investigation. catrin.com

Potential in Materials Science as a Precursor for Fluorinated Polymers or Specialty Chemicals (if related to synthetic methodology)

The presence of both a polymerizable alkene and a fluorinated functional group makes this compound an interesting candidate as a monomer for the synthesis of fluorinated polymers.

The butenyl group can potentially undergo polymerization through various mechanisms, including ring-closing metathesis of related N-alkenyl-cyanamides which has been shown to produce nitrogen-containing heterocycles. rsc.org This suggests that this compound could be a precursor to novel fluorinated heterocyclic structures. The incorporation of the trifluoroacetamide moiety would be expected to impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy. Research in this area could lead to the development of new materials with applications in coatings, membranes, and specialty plastics. The synthesis of new fluorinated poly(imide-amide)s has demonstrated the potential for creating high-performance polymers with excellent thermal and mechanical properties. researchgate.net

Investigation of Unexplored Reactivity Manifolds and Synthetic Challenges

Beyond the more established reaction pathways, this compound likely possesses a rich and unexplored reactivity profile.

The interplay between the alkene and the trifluoroacetamide group could lead to novel intramolecular reactions. For example, under the right catalytic conditions, cyclization reactions could be induced to form various nitrogen-containing heterocyclic compounds. The reactivity of the amide bond itself, while generally stable, can be modulated to participate in reactions such as transamidation. researchgate.net A significant synthetic challenge lies in the selective functionalization of either the butenyl group or the trifluoroacetamide moiety without affecting the other. Overcoming this challenge will require the development of highly chemoselective reaction conditions. Furthermore, the trifluoroacetyl group is known to be a labile protecting group in some contexts, and understanding its stability and reactivity under various conditions is essential for its synthetic manipulation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(But-3-enyl)-2,2,2-trifluoroacetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, reacting a but-3-enylamine derivative with trifluoroacetic anhydride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 60–80°C for 6–12 hours. Catalytic amounts of DMAP may enhance acylation efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
  • Key Variables : Solvent polarity, base strength, and temperature critically impact reaction kinetics and byproduct formation.

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to identify vinyl protons (δ 5.6–5.8 ppm, multiplicity) and trifluoroacetamide carbonyl (δ 160–165 ppm in ¹³C).
  • X-ray Crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and torsion angles to confirm stereochemistry. Crystal packing often stabilized by van der Waals forces and weak C–H···O interactions .
  • MS : ESI-MS (m/z calculated for C₆H₈F₃NO: 179.05) .

Q. What are the common chemical transformations of this compound in reactivity studies?

  • Reactions :

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding trifluoroacetic acid and but-3-enylamine.
  • Reduction : LiAlH₄ reduces the amide to N-(but-3-enyl)trifluoroethylamine.
  • Electrophilic Substitution : Halogenation at the vinyl position using NBS or Cl₂ .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for derivatives of this compound?

  • Approach : Use isotopic labeling (e.g., ¹⁸O in trifluoroacetamide) to track reaction intermediates. Computational modeling (DFT) identifies transition states and energy barriers. For example, conflicting data on enzyme inhibition (e.g., topoisomerase II vs. kinase targets) requires in vitro assays with purified proteins and competitive binding studies .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Polymorphism due to flexible but-3-enyl chain; solvent choice (e.g., THF vs. DCM) affects crystal quality.
  • Solutions : Slow evaporation in mixed solvents (hexane/chloroform) at 4°C. Synchrotron X-ray diffraction resolves weak electron density for fluorine atoms .

Q. How is the bioactivity of this compound evaluated in preclinical models?

  • Protocols :

  • Antimicrobial Assays : MIC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • In Vivo Studies : Pharmacokinetic profiling (oral vs. IV administration) in rodents to assess bioavailability and metabolic stability .

Q. What advanced analytical methods are used to detect trace impurities or degradation products?

  • Techniques :

  • GC-MS with Derivatization : BSTFA or MSTFA silylation improves volatility for trifluoroacetamide detection .
  • HPLC-UV/FLD : C18 column, 0.1% TFA in water/acetonitrile gradient, with LOD < 0.1 ppm.
  • NMR Relaxometry : Quantifies amorphous vs. crystalline impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.